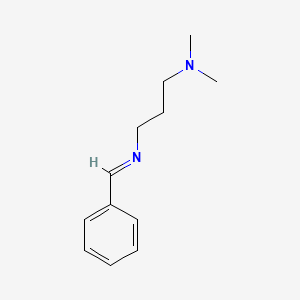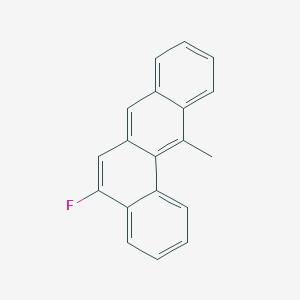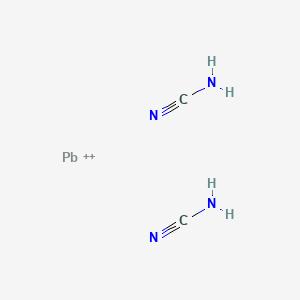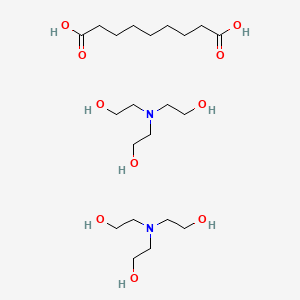
Einecs 285-129-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of Einecs 285-129-2 involves the reaction of azelaic acid with 2,2’,2’'-nitrilotriethanol in a 1:2 molar ratio . The synthetic route typically involves the following steps:
Reactants: Azelaic acid and 2,2’,2’'-nitrilotriethanol.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure complete reaction and high yield.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous processing to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Einecs 285-129-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reactions are typically carried out under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Einecs 285-129-2 has various scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In biological research, it is used to study the effects of azelaic acid derivatives on cellular processes.
Industry: In the industrial sector, it is used in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of Einecs 285-129-2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Einecs 285-129-2 can be compared with other similar compounds, such as:
Azelaic Acid: A dicarboxylic acid used in the treatment of acne and other skin conditions.
2,2’,2’'-Nitrilotriethanol: A triol used in various industrial applications, including as a surfactant and emulsifier.
Uniqueness: this compound is unique due to its specific combination of azelaic acid and 2,2’,2’'-nitrilotriethanol, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
85030-05-3 |
|---|---|
Formule moléculaire |
C21H46N2O10 |
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.2C6H15NO3/c10-8(11)6-4-2-1-3-5-7-9(12)13;2*8-4-1-7(2-5-9)3-6-10/h1-7H2,(H,10,11)(H,12,13);2*8-10H,1-6H2 |
Clé InChI |
WRNGHSHCHHZRRA-UHFFFAOYSA-N |
SMILES canonique |
C(CCCC(=O)O)CCCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


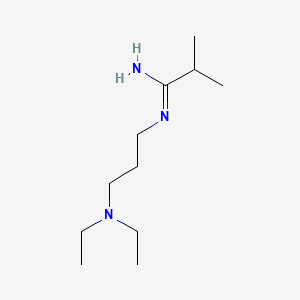
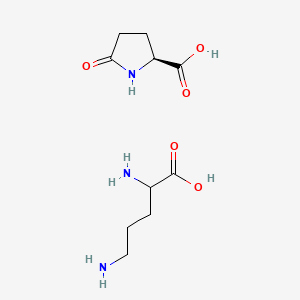
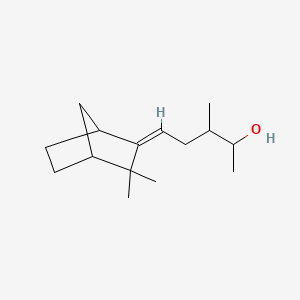
![N,N-dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfuric acid](/img/structure/B12669783.png)
![1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol](/img/structure/B12669801.png)
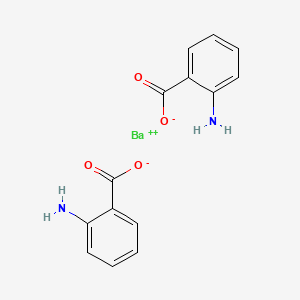
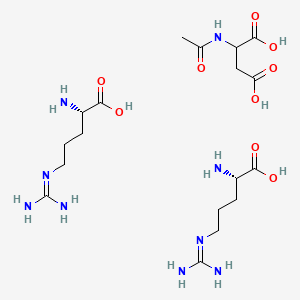
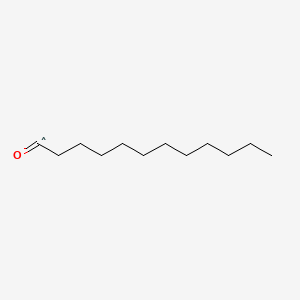
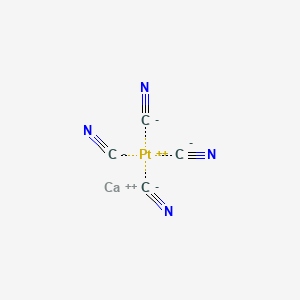
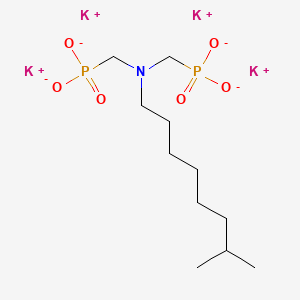
![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)
